molecular formula C12H8Cl2N4 B11844826 9H-Purine, 9-benzyl-6,8-dichloro- CAS No. 91395-18-5

9H-Purine, 9-benzyl-6,8-dichloro-

Cat. No.: B11844826
CAS No.: 91395-18-5
M. Wt: 279.12 g/mol
InChI Key: UJISOIMQMJRAFD-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Purine (B94841) Derivatives in Chemical Biology Research

Halogenated organic molecules are a cornerstone of chemical biology and rational drug design. The incorporation of halogens, such as chlorine, into the purine scaffold can significantly alter a compound's physicochemical properties, including its binding affinity for biological targets or its solubility. google.com In the realm of nucleic acid research, halogenated purine analogues have been instrumental for decades in facilitating the structural determination of DNA and RNA. google.com

The strategic placement of halogens can lead to specific, non-covalent interactions known as halogen bonds, which are increasingly recognized as crucial for stabilizing protein-ligand complexes. google.com This makes halogenated purines, including dichlorinated structures like the subject of this article, attractive scaffolds for designing inhibitors of enzymes such as kinases, which are key targets in cancer therapy. Furthermore, some halogenated purines are found to form naturally within the body during inflammatory processes, highlighting their relevance in biological systems. google.com

Historical Trajectory of Purine Chemistry and the Evolution of Purine Analogues in Scientific Inquiry

The journey of purine chemistry began in 1776 with the isolation of uric acid, the first known purine derivative. acs.org However, the field was formally defined by German chemist Emil Fischer, who coined the term 'purine' in 1884 and accomplished the first synthesis of the parent purine molecule in 1899. sigmaaldrich.comnih.gov Fischer's synthesis notably started from uric acid and proceeded through halogenated intermediates, such as 2,6,8-trichloropurine, demonstrating the foundational role of halogenation in purine chemistry. sigmaaldrich.comnih.gov

Since these early discoveries, the synthesis of purine analogues has become a vast field of scientific inquiry. mdpi.com Researchers have developed countless derivatives by modifying the core purine structure to probe biological processes and develop therapeutic agents. imtm.czresearchgate.net The ability to substitute at various positions of the purine's two-ring system has allowed for the creation of compounds with a wide array of biological activities, from antiviral and anticancer agents to modulators of cellular signaling pathways. imtm.cz

Research Rationale and Strategic Imperatives for Investigating 9H-Purine, 9-benzyl-6,8-dichloro-

The primary research interest in 9H-Purine, 9-benzyl-6,8-dichloro- lies in its utility as a chemical building block. Its structure contains two reactive chlorine atoms that can be readily displaced by other functional groups, allowing chemists to synthesize a library of new derivatives. The benzyl (B1604629) group at the N9 position provides stability and specific steric and electronic properties that can influence the compound's interaction with biological targets.

A key strategic imperative for using this compound is the development of novel synthetic methodologies. For instance, it has been employed as a substrate in studies aimed at the direct regioselective C-H cyanation of purines. This type of research is crucial for advancing organic chemistry, as it provides new, efficient ways to create complex molecules. The resulting cyanated purine derivatives are themselves of interest due to their potential biological activities, including as antimalarial agents or enzyme inhibitors.

The overarching rationale is to use 9H-Purine, 9-benzyl-6,8-dichloro- as a scaffold to generate novel trisubstituted purines, a class of compounds known to possess potent and selective biological effects, particularly as anticancer agents through the inhibition of targets like cyclin-dependent kinases (CDKs).

Overview of Key Research Areas Pertaining to 9H-Purine, 9-benzyl-6,8-dichloro-

The principal application of 9H-Purine, 9-benzyl-6,8-dichloro- is as a synthetic intermediate in medicinal chemistry and drug discovery. Research efforts can be broadly categorized as follows:

Development of Novel Synthetic Methods: The compound has been used as a model substrate to explore and optimize new chemical reactions. A notable example is its use in the development of palladium-catalyzed C-H cyanation, a modern synthetic technique for creating carbon-carbon bonds. In one study, 9-benzyl-2,6-dichloro-9H-purine was successfully converted to 9-benzyl-2,6-dichloro-9H-purine-8-carbonitrile, demonstrating the feasibility of modifying the C8 position of this dichlorinated scaffold.

Interactive Data Table: Research Applications of 9H-Purine, 9-benzyl-6,8-dichloro-
Research AreaApplicationSpecific Outcome/DerivativeReference
Synthetic Methodology Substrate for C-H cyanation9-Benzyl-2,6-dichloro-9H-purine-8-carbonitrile
Medicinal Chemistry Precursor for anticancer agentsSynthesis of 2,6,9-trisubstituted purine libraries
Medicinal Chemistry Precursor for antiviral agentsPotential synthesis of antirhinovirus compounds nih.gov

Scaffold for Biologically Active Compounds: While direct biological testing of 9H-Purine, 9-benzyl-6,8-dichloro- is not widely reported, its structural framework is central to the synthesis of compounds with potential therapeutic value. The chlorine atoms at positions 6 and 8 are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of various amines, alcohols, or thiols. This approach is used to build libraries of 2,6,9-trisubstituted purines, which are then screened for activities such as cytotoxicity against cancer cell lines. Research on the closely related 9-benzyl-purine scaffold has yielded derivatives with potent activity against rhinoviruses, suggesting a potential application for derivatives of the 6,8-dichloro analogue as well. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91395-18-5

Molecular Formula

C12H8Cl2N4

Molecular Weight

279.12 g/mol

IUPAC Name

9-benzyl-6,8-dichloropurine

InChI

InChI=1S/C12H8Cl2N4/c13-10-9-11(16-7-15-10)18(12(14)17-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

UJISOIMQMJRAFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)Cl)N=C2Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 9h Purine, 9 Benzyl 6,8 Dichloro

Conventional Synthetic Routes to 9H-Purine, 9-benzyl-6,8-dichloro-

The primary approach to the synthesis of 9H-Purine, 9-benzyl-6,8-dichloro- involves the chlorination of a suitable 9-benzylpurine precursor, typically a dihydroxy derivative. This transformation is crucial for introducing the reactive chloro substituents at the 6 and 8 positions, which can then be further functionalized.

Chlorination of 9-Benzylpurine Precursors

A key step in the synthesis of the target compound is the chlorination of a 9-benzyl-6,8-dihydroxypurine precursor. This precursor can be synthesized through various methods, including the cyclization of appropriate pyrimidine or imidazole (B134444) precursors followed by N-benzylation. The subsequent chlorination of the hydroxyl groups is a critical transformation that imparts significant synthetic utility to the purine (B94841) ring.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of hydroxyl groups to chloro groups. In the context of purine chemistry, it can be employed for the chlorination of dihydroxypurines. The reaction typically proceeds by the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

The reaction of a 9-benzyl-6,8-dihydroxypurine with thionyl chloride is generally carried out in an inert solvent, and often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride gas that is evolved. The reaction temperature can vary depending on the reactivity of the substrate. While specific literature on the reaction of 9-benzyl-6,8-dihydroxypurine with thionyl chloride is not abundant, the general reactivity of thionyl chloride with hydroxylated heterocycles suggests this as a viable synthetic route.

Table 1: General Conditions for Chlorination with Thionyl Chloride

ParameterCondition
Chlorinating Agent Thionyl chloride (SOCl₂)
Substrate 9-benzyl-6,8-dihydroxypurine
Solvent Dichloromethane, Chloroform, Toluene (B28343)
Base (optional) Pyridine, Triethylamine
Temperature Room temperature to reflux

It is important to note that the reactivity of the purine ring and the presence of the benzyl (B1604629) group may influence the reaction conditions and the potential for side reactions. Careful optimization of the reaction parameters would be necessary to achieve a high yield of the desired 6,8-dichloro product.

Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent that can be used to convert hydroxyl groups to chloro groups on the purine ring. The mechanism of this reaction involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

The chlorination of a 9-benzyl-6,8-dihydroxypurine with phosphorus pentachloride is typically performed in a high-boiling inert solvent or in neat phosphorus oxychloride (POCl₃), which can also act as a chlorinating agent. The reaction often requires elevated temperatures to proceed to completion. As with thionyl chloride, the use of a base may be beneficial in some cases to scavenge the generated HCl. The robust nature of phosphorus pentachloride makes it an effective reagent for the chlorination of relatively unreactive hydroxyl groups on heterocyclic systems.

Table 2: General Conditions for Chlorination with Phosphorus Pentachloride

ParameterCondition
Chlorinating Agent Phosphorus pentachloride (PCl₅)
Substrate 9-benzyl-6,8-dihydroxypurine
Solvent Phosphorus oxychloride, Toluene, Xylene
Temperature Reflux

Nucleophilic Substitution Approaches for Purine Core Halogenation

Xanthine, a readily available purine derivative, can be converted to 2,6-dichloropurine (B15474) through a chlorination reaction. This transformation is a key industrial process for the production of this important intermediate.

A common method involves the reaction of xanthine with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine, such as N,N-dimethylaniline or pyridine. guidechem.com The reaction is typically carried out at elevated temperatures, often under reflux conditions. guidechem.com The tertiary amine acts as a catalyst and also serves to neutralize the hydrogen chloride produced during the reaction. The use of a phase-transfer catalyst can also facilitate this conversion. acs.org The reaction proceeds through the formation of phosphoryl chloride adducts with the hydroxyl groups of xanthine, which are then displaced by chloride ions.

Table 3: Synthesis of 2,6-Dichloropurine from Xanthine

ReagentsConditionsYieldReference
Xanthine, POCl₃, Pyridine180°C, 5 h33% guidechem.com
Xanthine, POCl₃, DBUReflux47% acs.org

Adenine (B156593) can also serve as a starting material for the synthesis of 2,6-dichloropurine. This route typically involves the conversion of the amino group at the 6-position and the hydrogen at the 2-position into chloro substituents.

One approach involves the diazotization of 2-amino-6-chloropurine in the presence of a chloride source. google.com 2-Amino-6-chloropurine can be prepared from guanine (B1146940). The diazotization is typically carried out using sodium nitrite in a strong acidic medium, such as hydrochloric acid, at low temperatures. The resulting diazonium salt is then displaced by a chloride ion to yield 2,6-dichloropurine. Another method involves the reaction of adenine-1-N-oxide with sodium nitrite in acetic acid to form hypoxanthine-1-N-oxide, which can then be chlorinated with phosphoryl chloride in the presence of an amine to give 2,6-dichloropurine. guidechem.comgoogle.com

Table 4: Synthesis of 2,6-Dichloropurine from Adenine Derivatives

Starting MaterialReagentsConditionsYieldReference
2-Amino-6-chloropurineNaNO₂, HCl15-20°C, 1 hNot specified google.com
Adenine-1-N-oxide1. NaNO₂, HOAc; 2. POCl₃, Amine1. 70-80°C; 2. RefluxModerate guidechem.comgoogle.com

Regioselective N-Benzylation Strategies for the 9-Position

The introduction of a benzyl group at the N9 position of the purine ring is a critical step in the synthesis of the target molecule. This transformation, however, is often complicated by the potential for alkylation at the N7 position, leading to the formation of isomeric byproducts.

Benzylation of Dichloropurine with Benzyl Halides

A common and direct method for the N-benzylation of dichloropurines involves the reaction of the purine substrate with a benzyl halide, typically benzyl bromide, in the presence of a base. While a specific protocol for the benzylation of 6,8-dichloropurine is not extensively detailed in the reviewed literature, a well-established procedure for the analogous 2,6-dichloropurine provides a valuable model. In this analogous synthesis, 2,6-dichloropurine is treated with benzyl bromide in a polar aprotic solvent such as dimethylsulfoxide (DMSO), with potassium carbonate serving as the base. This reaction typically proceeds at room temperature and yields a mixture of the desired 9-benzyl-2,6-dichloro-9H-purine and the isomeric 7-benzyl-2,6-dichloro-7H-purine.

This reaction can be adapted for the synthesis of 9H-Purine, 9-benzyl-6,8-dichloro- by utilizing 6,8-dichloropurine as the starting material. The synthesis of 6,8-dichloropurine can be achieved through the chlorination of 6,8-dihydroxypurine using a chlorinating agent like phosphorus oxychloride, often in the presence of a tertiary amine such as N,N-diethylaniline. acs.org

Influence of Reaction Conditions on N9 vs. N7 Isomer Formation

The regioselectivity of the N-alkylation of purines is a well-documented challenge, with the formation of both N9 and N7 isomers being a common outcome. ub.edu The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base, and the temperature. Generally, the N9 isomer is the thermodynamically more stable product, while the N7 isomer can be formed under kinetically controlled conditions. nih.govacs.org

Studies on the alkylation of related purine systems have shown that the choice of solvent can significantly impact the N9/N7 ratio. nih.gov For instance, in the alkylation of 6-chloropurine, different solvents can lead to varying proportions of the N7 and N9 isomers. nih.gov The reaction temperature also plays a crucial role; heating the reaction mixture can lead to the isomerization of the initially formed kinetic product (often N7) to the more stable thermodynamic product (N9). nih.gov The specific influence of these conditions on the benzylation of 6,8-dichloropurine requires further empirical investigation to establish optimal parameters for maximizing the yield of the desired N9 isomer.

Chromatographic Separation Techniques for N-Benzylated Isomers

Given that the benzylation of dichloropurines typically yields a mixture of N9 and N7 isomers, an efficient separation method is essential for isolating the desired 9H-Purine, 9-benzyl-6,8-dichloro-. Column chromatography using silica gel is a standard and effective technique for this purpose.

In the case of the separation of 9-benzyl-2,6-dichloro-9H-purine and its N7 isomer, a solvent system of chloroform-methanol (9:1 v/v) has been successfully employed as the eluent for silica gel chromatography. This method allows for the isolation of the individual isomers in pure form. It is anticipated that a similar chromatographic approach, possibly with optimization of the eluent system, would be effective for the separation of the corresponding 6,8-dichloro isomers. The distinct polarity of the N9 and N7 isomers facilitates their differential retention on the stationary phase, enabling their separation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the unambiguous identification and characterization of the separated isomers. nih.govacs.org

Advanced Synthetic Protocols and Process Optimization for 9H-Purine, 9-benzyl-6,8-dichloro-

To enhance the efficiency and scalability of the synthesis of 9H-Purine, 9-benzyl-6,8-dichloro-, advanced synthetic methodologies and process optimization strategies are being explored.

Microwave-Assisted Synthesis of Purine Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields and selectivity. ub.edu The application of microwave irradiation to the N-alkylation of purines has been shown to be particularly effective, significantly reducing reaction times compared to conventional heating methods. ub.edu

In the context of purine benzylation, microwave-assisted reactions can be carried out in solvents like acetonitrile (B52724) at elevated temperatures, leading to high yields of the benzylated products in a much shorter timeframe. ub.edu For example, the microwave-assisted benzylation of 6-chloropurine and 2,6-dichloropurine with benzyl bromide has been reported to produce the N9-benzylated product along with a small proportion of the N7 isomer. ub.edu This methodology holds significant promise for the efficient synthesis of 9H-Purine, 9-benzyl-6,8-dichloro-.

Starting PurineAlkylating AgentConditionsProduct DistributionReference
6-ChloropurineBenzyl BromideAcetonitrile, 50°C, MicrowaveN9-benzyl and a small proportion of N7-benzyl ub.edu
2,6-DichloropurineBenzyl BromideAcetonitrile, 50°C, MicrowaveN9-benzyl and a small proportion of N7-benzyl ub.edu

Controlled Large-Scale Chlorination Processes

The availability of the 6,8-dichloropurine starting material is a prerequisite for the synthesis of the target compound. The chlorination of 6,8-dihydroxypurine is a key transformation in this regard. For large-scale production, the development of a controlled and efficient chlorination process is crucial.

Traditional chlorination methods often utilize an excess of phosphorus oxychloride (POCl₃), which can pose environmental and safety challenges on a larger scale. Recent advancements have focused on developing more sustainable and controlled chlorination protocols. One such approach involves the use of equimolar amounts of POCl₃ in a solvent-free process, conducted by heating the substrate in a sealed reactor. This method has been successfully applied to the chlorination of various hydroxy-heterocycles and is suitable for multigram batch preparations, offering economic, environmental, and safety benefits over conventional methods that use a large excess of the chlorinating agent. While not specifically detailed for 6,8-dihydroxypurine, this solvent-free, equimolar POCl₃ chlorination presents a promising strategy for the controlled large-scale synthesis of 6,8-dichloropurine.

Further optimization of this process would involve a systematic study of reaction parameters such as temperature, reaction time, and the use of any catalysts or additives to maximize the yield and purity of the desired 6,8-dichloropurine on an industrial scale.

Isotopic Labeling for Mechanistic Studies

The elucidation of reaction mechanisms and the study of the metabolic fate of purine derivatives often rely on the use of isotopically labeled compounds. The introduction of a radioactive isotope, such as carbon-14 (¹⁴C), allows for the sensitive tracking of the molecule through complex chemical transformations or biological systems. For 9H-Purine, 9-benzyl-6,8-dichloro-, a critical precursor for introducing a ¹⁴C label at the 8-position of the purine ring is [8-¹⁴C]-2,6-dichloro-9H-purine.

Synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine as a Radiolabelled Precursor

The synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine provides a vital starting material for the preparation of ¹⁴C-labeled 9H-Purine, 9-benzyl-6,8-dichloro-, enabling detailed mechanistic studies. The established synthetic route to this radiolabelled precursor involves the reaction of triethyl[¹⁴C]orthoformate with 4,5-diamino-2,6-dichloropyrimidine. nih.govjst.go.jp

This reaction is typically carried out in acetonitrile at an elevated temperature of 90°C, with methanesulfonic acid serving as a catalyst. nih.govjst.go.jp This cyclization reaction introduces the ¹⁴C-labeled carbon atom at the 8-position of the purine ring, resulting in the formation of [8-¹⁴C]-2,6-dichloro-9H-purine with a high radiochemical yield of 84%. nih.govjst.go.jp

The utility of this radiolabelled precursor has been demonstrated in the subsequent synthesis of ¹⁴C-labelled nucleosides, confirming its reactivity and suitability for introducing the ¹⁴C isotope into more complex purine-based structures. nih.govjst.go.jp For instance, the reaction of [8-¹⁴C]-2,6-dichloro-9H-purine with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose yields the corresponding ¹⁴C-labeled nucleoside, [8-¹⁴C]-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloropurine, in an 86% yield. nih.gov

Table 1: Synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine

Reactant 1Reactant 2SolventCatalystTemperatureProductRadiochemical Yield
Triethyl[¹⁴C]orthoformate4,5-diamino-2,6-dichloropyrimidineAcetonitrileMethanesulfonic acid90°C[8-¹⁴C]-2,6-dichloro-9H-purine84%

While direct studies employing [8-¹⁴C]-2,6-dichloro-9H-purine for mechanistic investigations of 9H-Purine, 9-benzyl-6,8-dichloro- are not extensively documented, the availability of this radiolabeled precursor opens avenues for such research. By incorporating this labeled compound into the synthetic route for 9H-Purine, 9-benzyl-6,8-dichloro-, researchers can trace the fate of the C8-carbon atom through subsequent reactions, providing valuable insights into reaction mechanisms, potential rearrangements, and the stability of the purine core.

Chemical Reactivity and Derivatization Strategies for 9h Purine, 9 Benzyl 6,8 Dichloro

Nucleophilic Substitution Reactions at the Halogenated Centers (C6 and C8)

The electron-deficient nature of the purine (B94841) ring, exacerbated by the presence of two electronegative chlorine atoms, renders the C6 and C8 positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups. In di- or trihalogenated purines, these reactions can occur with chemo- and regioselectivity, with the C6 position generally being the most reactive site for nucleophilic attack. researchgate.net

Amination Reactions with Various Nucleophiles

The displacement of the chloro groups by amine nucleophiles is a common strategy to synthesize various amino-purine derivatives. While specific studies on the amination of 9-benzyl-6,8-dichloro-9H-purine are not extensively detailed in the reviewed literature, the general reactivity of dichloropurines suggests that selective amination is achievable. For instance, the reaction of 2,6-dichloropurine (B15474) with morpholine (B109124) has been shown to proceed regioselectively at the C6 position. mdpi.com This suggests that a similar outcome could be expected for the 6,8-dichloro isomer.

Furthermore, the synthesis of 8-substituted amino-9-benzyladenines has been accomplished using an 8-bromo-9-benzyladenine intermediate, highlighting the feasibility of introducing amino groups at the C8 position. nih.gov The reaction conditions for such aminations typically involve heating the dichloropurine with the desired amine in a suitable solvent, often with the addition of a base to neutralize the liberated HCl.

ReactantNucleophileProductReference
8-Bromo-9-benzyladenineVarious amines8-Substituted amino-9-benzyladenines nih.gov
2,6-DichloropurineMorpholine2-Chloro-6-morpholinopurine mdpi.com

Thiolation Reactions for Thiopurine Derivative Synthesis

The introduction of sulfur-containing moieties at the C6 and C8 positions can be achieved through thiolation reactions. These reactions are crucial for the synthesis of thiopurine derivatives, which are known for their therapeutic properties. Similar to amination, the C6 position is generally more susceptible to nucleophilic attack by thiols.

A study on a related pyrido[3,2-d]pyrimidine (B1256433) system, which shares structural similarities with the purine core, showed that thiolation of a 2,8-dichloro derivative was influenced by substituents at the C6 position, leading to varying degrees of regioselectivity between the C2 and C8 positions. nih.gov This indicates that the electronic environment of the heterocyclic system plays a critical role in directing the outcome of the reaction. For 9-benzyl-6,8-dichloro-9H-purine, reaction with a thiol would be expected to yield a mixture of 6-thio and 8-thio substituted products, with the former likely being the major product under standard conditions.

Other Nucleophilic Displacements at the C6 and C8 Positions

Besides amines and thiols, other nucleophiles can also displace the chlorine atoms at the C6 and C8 positions. For example, the synthesis of 9-benzyl-6-methoxy-9H-purine-8-carbonitrile has been reported, demonstrating the displacement of a chloro group with a methoxy (B1213986) group. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions of Halopurines

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as powerful tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. These reactions offer a versatile method for the derivatization of halopurines.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at C2, C6, and C8

The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.net This reaction is well-suited for the functionalization of dichloropurines, allowing for the introduction of aryl and alkenyl groups at the halogenated positions.

Studies on 2,6-dihalopurines have shown that these reactions can proceed with good regioselectivity. For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine. researchgate.net This highlights the higher reactivity of the C6 position towards Suzuki-Miyaura coupling compared to the C2 position.

Regioselectivity in Reactions with 2,6-Dihalopurines

As established, in the Suzuki-Miyaura cross-coupling of 2,6-dihalopurines, the C6 position is the preferred site of reaction. This regioselectivity is attributed to the higher electrophilicity of the C6 carbon atom in the purine ring system. The reaction conditions, such as the choice of solvent and base, can be optimized to enhance this selectivity. For instance, anhydrous conditions in toluene (B28343) are often superior for coupling with electron-rich boronic acids, while aqueous DME is preferred for electron-poor arylboronic acids and alkenylboronic acids. researchgate.net

A significant finding in the study of 6,8-dichloropurines demonstrates a dichotomy in regioselectivity based on the catalytic system. A palladium-catalyzed Suzuki-Miyaura reaction of 6,8-dichloro-9-(tetrahydropyran-2-yl)purine with one equivalent of phenylboronic acid resulted in the regioselective formation of the 8-chloro-6-phenylpurine derivative. In contrast, an iron-catalyzed reaction with methylmagnesium chloride afforded the 6-chloro-8-methylpurine derivative as the major product. This ability to selectively functionalize either the C6 or C8 position by choosing the appropriate catalyst is a powerful tool in the synthesis of specifically substituted purine derivatives.

Dihalopurine SubstrateCoupling PartnerCatalyst SystemMajor ProductReference
9-Benzyl-2,6-dichloropurinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃9-Benzyl-2-chloro-6-phenylpurine researchgate.net
6,8-Dichloro-9-(tetrahydropyran-2-yl)purinePhenylboronic acidPd-based8-Chloro-6-phenyl-9-(tetrahydropyran-2-yl)purine
6,8-Dichloro-9-(tetrahydropyran-2-yl)purineMethylmagnesium chlorideFe-based6-Chloro-8-methyl-9-(tetrahydropyran-2-yl)purine
Optimization of Reaction Conditions for Electron-Rich and Electron-Poor Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and its application to halopurines has been extensively studied. In the case of dichloropurines such as 9-benzyl-2,6-dichloropurine, which serves as a close analogue for the title compound, the reaction conditions can be optimized to favor coupling with either electron-rich or electron-poor boronic acids. thieme-connect.comresearchgate.netlookchem.com

For electron-rich arylboronic acids, anhydrous conditions have been found to be superior. thieme-connect.comlookchem.com The use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a non-polar solvent like toluene, with an anhydrous base such as potassium carbonate (K₂CO₃), generally provides good to excellent yields of the coupled products. lookchem.com

Conversely, for electron-poor arylboronic acids and alkenylboronic acids, aqueous conditions are often more effective. thieme-connect.comlookchem.com A solvent system of 1,2-dimethoxyethane (B42094) (DME) and water, in the presence of a base like aqueous potassium carbonate, has been shown to facilitate the coupling reaction. thieme-connect.comlookchem.com The choice of solvent and base is critical, as other bases such as sodium carbonate, cesium carbonate, and diisopropylethylamine have been reported to be ineffective in certain instances. lookchem.com

A notable aspect of the Suzuki-Miyaura coupling with 2,6-dihalopurines is the regioselectivity. The reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the 6-phenylated product, 9-benzyl-2-chloro-6-phenylpurine. thieme-connect.comresearchgate.net This highlights the greater reactivity of the C6-chloro substituent compared to the C2-chloro group in this type of cross-coupling reaction.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for 9-benzyl-2,6-dichloropurine

Boronic Acid TypeCatalystBaseSolventTemperature (°C)Yield (%)Reference
Electron-Rich (e.g., Phenylboronic acid)Pd(PPh₃)₄Anhydrous K₂CO₃Toluene10077 thieme-connect.com
Electron-Poor (e.g., 3-Nitrophenylboronic acid)Pd(PPh₃)₄Aqueous K₂CO₃DME/H₂O85Low lookchem.com
Alkenyl (e.g., Vinylboronic acid)Pd(PPh₃)₄Aqueous K₂CO₃DME/H₂O85Low lookchem.com

Stille Cross-Coupling Reactions

Negishi and Sonogashira Cross-Coupling Approaches

Negishi Cross-Coupling: The Negishi reaction utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with organic halides. wikipedia.org This method is known for its high functional group tolerance. nih.gov For 6-chloropurines, nickel-catalyzed Negishi cross-couplings with organozinc halides have been shown to proceed efficiently at room temperature without the need for a ligand, affording 6-alkyl or 6-aryl purines in good to excellent yields. rsc.org This suggests that 9H-Purine, 9-benzyl-6,8-dichloro- would be a suitable substrate for such transformations, likely with initial substitution at the more reactive C6 position.

Sonogashira Cross-Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Studies on 9-substituted-6-chloro-2,8-diiodopurines have demonstrated that the regioselectivity of the Sonogashira coupling can be controlled by the choice of the palladium catalyst's ligand. bohrium.comrsc.orgelsevierpure.com For instance, a catalyst with a monodentate ligand like Pd(PPh₃)₄ favors alkynylation at the C2-iodo position, whereas catalysts with bidentate or electron-rich monodentate phosphine (B1218219) ligands can switch the preferred coupling site to the C8-position. bohrium.comrsc.orgelsevierpure.com While the substrate in these studies is an iodinated purine, the principles of catalyst-controlled regioselectivity could potentially be applied to the dichlorinated analogue.

Palladium-Catalyzed Reactions with Trialkylaluminiums

Palladium-catalyzed cross-coupling reactions of halopurines with trialkylaluminum reagents provide a route to alkylated purine derivatives. While specific studies on 9H-Purine, 9-benzyl-6,8-dichloro- with trialkylaluminums are not detailed in the reviewed literature, related transformations on other halopurines have been reported. These reactions typically employ a palladium catalyst to facilitate the C-C bond formation. The reactivity is expected to be higher at the C6 position of the purine ring.

Regioselective Functionalization of the Purine Nucleus

Direct C-H Cyanation at C2 and C8 Positions

Direct C-H functionalization is an atom-economical approach to modify heterocyclic scaffolds. A method for the direct regioselective C-H cyanation of purines has been developed, which involves a sequential triflic anhydride (B1165640) activation and nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN), followed by base-mediated elimination. mdpi.com This methodology has been successfully applied to 9-benzyl-2,6-dichloro-9H-purine. mdpi.com The reaction predominantly yields the 8-cyanated product, 9-benzyl-2,6-dichloro-9H-purine-8-carbonitrile, demonstrating the higher reactivity of the C8-H bond in the electron-rich imidazole (B134444) ring of the purine. mdpi.com

Table 2: Direct C-H Cyanation of 9-benzyl-2,6-dichloro-9H-purine

ReagentsSolventTemperature (°C)ProductYield (%)Reference
1. (CF₃SO)₂O, 2. TMSCN, 3. DBUDichloromethane-78 to rt9-benzyl-2,6-dichloro-9H-purine-8-carbonitrile38 mdpi.com

Alkylation, Acylation, and Other Electrophilic Substitutions on the Purine Scaffold

Alkylation: The alkylation of purines can occur at different nitrogen atoms, and the regioselectivity is influenced by the reaction conditions and the substituents on the purine ring. ub.edunih.gov For 2,6-dichloropurine, N-benzylation with benzyl (B1604629) bromide in acetonitrile (B52724) under microwave irradiation has been shown to produce a mixture of the N9- and N7-alkylated products. ub.edu The N9 isomer is generally the major product. ub.edu The use of different bases and solvents can influence the N7/N9 isomeric ratio. nih.gov For instance, tert-alkylation of 6-chloropurines can be directed towards the N7 position by using a silylated purine derivative and a Lewis acid catalyst like tin(IV) chloride (SnCl₄). nih.govacs.org

Acylation: The acylation of purines, for example with ferrocenoyl chloride, is also a regioselective process. beilstein-journals.org The reaction with N⁶-substituted adenine (B156593) anions results in a mixture of N7- and N9-acylated products. beilstein-journals.org The product ratio is governed by the steric properties of the substituent at the N6-position. beilstein-journals.org Bulky substituents tend to favor the formation of the N9-isomer by sterically hindering the approach of the electrophile to the N7-position. beilstein-journals.org While this has been demonstrated on adenine derivatives, similar steric and electronic effects would likely influence the acylation of 9H-Purine, 9-benzyl-6,8-dichloro-.

Modifications and Derivatization of the N9-Benzyl Moiety

The N9-benzyl group of 9H-Purine, 9-benzyl-6,8-dichloro- serves as a handle for various chemical modifications, enabling the introduction of diverse functionalities to modulate the compound's properties. Key derivatization strategies include debenzylation and substitution on the benzyl ring.

Catalytic hydrogenolysis is a common method for the removal of the N9-benzyl group. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. The process involves the cleavage of the C-N bond, yielding the N9-unsubstituted purine. The efficiency of this deprotection can be influenced by the choice of catalyst and reaction conditions. For instance, in related systems, different types of Pd/C catalysts have shown varying activities and selectivities. The use of transfer hydrogenation conditions, with hydrogen donors like ammonium (B1175870) formate, also provides an effective means for N-debenzylation.

Furthermore, the benzyl ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of various substituents. While specific examples for 9H-Purine, 9-benzyl-6,8-dichloro- are not extensively documented, analogous reactions on other N-benzylpurine systems suggest that standard aromatic substitution chemistries can be applied. These modifications can significantly influence the biological activity of the resulting derivatives.

A summary of potential modifications to the N9-benzyl moiety is presented in the table below.

ModificationReagents and ConditionsProduct Type
DebenzylationH₂, Pd/CN9-unsubstituted purine
DebenzylationAmmonium formate, Pd/CN9-unsubstituted purine
Benzyl Ring SubstitutionElectrophilic reagents (e.g., HNO₃/H₂SO₄ for nitration)Substituted N9-benzylpurine

Oxidation and Reduction Chemistry of the Purine Ring System

The purine ring of 9H-Purine, 9-benzyl-6,8-dichloro- can undergo both oxidation and reduction reactions, leading to a variety of structurally distinct derivatives. The presence of the electron-withdrawing chloro substituents influences the reactivity of the purine core.

Oxidation:

The oxidation of purines can lead to several products, including N-oxides and 8-oxo derivatives. The reaction of purines with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can result in the formation of N-oxides at one of the ring nitrogen atoms. The specific site of oxidation is influenced by the electronic properties of the substituents on the purine ring.

Oxidation at the C8 position is also a known transformation for purines, often leading to the formation of 8-oxo-purine derivatives. While specific studies on 9-benzyl-6,8-dichloropurine are limited, the oxidation of related purine nucleosides has been shown to yield 8-oxo products.

Reduction:

The purine ring system can be reduced under various conditions. Catalytic hydrogenation, often employed for debenzylation, can also lead to the reduction of the purine ring itself, yielding di- or tetrahydro-purine derivatives. The conditions for such reductions, including the choice of catalyst and hydrogen pressure, are critical to achieving the desired outcome.

Chemical reducing agents can also be employed. For instance, while sodium borohydride (B1222165) is generally used for the reduction of carbonyl groups, its reactivity towards the reduction of the purine ring in this specific context is not well-documented. Other reducing agents, such as sodium dithionite, have been used for the reduction of certain heterocyclic systems and could potentially be applied to the reduction of the purine core in 9-benzyl-6,8-dichloropurine.

The table below summarizes key oxidation and reduction reactions applicable to the purine ring system.

Reaction TypeReagents and ConditionsPotential Products
N-Oxidationm-CPBA or H₂O₂Purine N-oxide
C8-OxidationOxidizing agents8-Oxo-purine derivative
Ring ReductionH₂, Pd/C or other catalystsDihydro- or Tetrahydro-purine
Chemical Reductione.g., Sodium dithioniteReduced purine derivatives

Structural Elucidation and Advanced Characterization Techniques in Research on 9h Purine, 9 Benzyl 6,8 Dichloro

Spectroscopic Analysis of 9H-Purine, 9-benzyl-6,8-dichloro- and its Synthesized Derivatives

Spectroscopic techniques are indispensable tools for probing the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and High-Resolution Mass Spectrometry (HRMS) determines the exact molecular weight and elemental composition.

NMR spectroscopy is a cornerstone of organic chemistry for determining molecular structure. By analyzing the chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, the connectivity of atoms in a molecule can be deduced.

For a compound like 9H-Purine, 9-benzyl-6,8-dichloro-, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the benzyl (B1604629) group and the purine (B94841) ring. For instance, in the analogous compound, 9-Benzyl-2-chloro-6-piperidin-1-yl-9H-purine, the benzyl protons appear as a multiplet in the aromatic region (δ 7.03-7.37 ppm) and a singlet for the methylene (B1212753) protons (δ 5.34 ppm). rsc.org The single proton on the purine ring (H-8) would likely appear as a distinct singlet. rsc.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 9H-Purine, 9-benzyl-6,8-dichloro-, distinct signals would be expected for the carbons of the purine core, the benzyl group, and the benzylic methylene carbon. In the related 9-Benzyl-2-chloro-6-piperidin-1-yl-9H-purine, the carbon signals for the purine ring are observed between δ 117.9 and 153.3 ppm, while the benzyl carbons appear between δ 127.4 and 136.7 ppm, with the methylene carbon at δ 46.3 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 9-Benzylpurine Derivative (9-Benzyl-2-chloro-6-piperidin-1-yl-9H-purine in DMSO-d₆) rsc.org

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Purine H-88.27 (s, 1H)-
Benzyl Ar-H7.03-7.37 (m, 5H)127.4, 127.8, 128.7, 136.7
Benzyl CH₂5.34 (s, 2H)46.3
Purine C-2-153.3
Purine C-4-151.7
Purine C-5-117.9
Purine C-6-152.9
Purine C-8-140.1
Piperidinyl CH₂1.58 (s, 4H), 1.65-1.74 (m, 2H), 3.93-4.36 (m, 4H)24.0, 25.6

Data is for an analogous compound and serves as a representative example.

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds, and therefore functional groups, present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

For 9H-Purine, 9-benzyl-6,8-dichloro-, the IR spectrum would be expected to show characteristic absorption bands for the C-Cl bonds, the C=N and C=C bonds of the purine ring, the aromatic C-H bonds of the benzyl group, and the C-H bonds of the methylene bridge. In a similar compound, 9-Benzyl-2-chloro-6-piperidin-1-yl-9H-purine, characteristic IR peaks are observed at 1596 cm⁻¹ (C=N/C=C stretching), 1495 cm⁻¹ and 1458 cm⁻¹ (aromatic ring stretching), and around 702-783 cm⁻¹ (C-Cl stretching and aromatic C-H bending). rsc.org

Table 2: Representative IR Absorption Bands for a Substituted 9-Benzylpurine Derivative (9-Benzyl-2-chloro-6-piperidin-1-yl-9H-purine) rsc.org

Vibrational Mode Wavenumber (cm⁻¹)
C=N/C=C Stretching (Purine)1596
Aromatic C=C Stretching1495, 1458
C-N Stretching1369
C-Cl Stretching702, 745, 783
Aromatic C-H Bending-
Aliphatic C-H Stretching2823, 2939

Data is for an analogous compound and serves as a representative example.

HRMS is a powerful technique that provides the exact molecular weight of a compound with a very high degree of accuracy. This allows for the determination of the elemental formula of the molecule, which is a critical piece of evidence in its identification. The molecular formula of 9H-Purine, 9-benzyl-6,8-dichloro- is C₁₂H₈Cl₂N₄, with a calculated monoisotopic mass of 278.0126 Da. nih.gov An HRMS experiment would be expected to yield a molecular ion peak ([M+H]⁺) that matches this calculated value to within a few parts per million. For example, the related compound 9-Benzyl-6-chloro-9H-purine-8-carbonitrile (C₁₃H₉ClN₅⁺) has a calculated m/z of 270.0541 for its [M+H]⁺ ion, and an experimental value of 270.0550 was found. mdpi.com

Table 3: HRMS Data for a Related Purine Derivative (9-Benzyl-6-chloro-9H-purine-8-carbonitrile) mdpi.com

Compound Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
9-Benzyl-6-chloro-9H-purine-8-carbonitrileC₁₃H₉ClN₅270.0541270.0550

Data is for an analogous compound and serves as a representative example.

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.

While a crystal structure for 9H-Purine, 9-benzyl-6,8-dichloro- has not been reported, studies on similar purine derivatives demonstrate the power of this technique. For example, the crystal structure of a 6-oxy purine derivative was determined to be triclinic with a P-1 space group. nih.gov Such an analysis for 9H-Purine, 9-benzyl-6,8-dichloro- would definitively confirm the connectivity of the atoms, the planarity of the purine ring, and the orientation of the benzyl group relative to the purine core. Advanced techniques like 3D electron diffraction are also being used to determine the crystal structures of purine bases that form very small crystals. nih.govchemrxiv.orgacs.org

Computational Chemistry and In Silico Approaches to Structural Analysis

Computational chemistry provides a powerful means to complement experimental data and to gain deeper insights into the structural and electronic properties of molecules.

Molecular modeling techniques, such as those based on Density Functional Theory (DFT), can be used to calculate the optimized geometry of a molecule like 9H-Purine, 9-benzyl-6,8-dichloro-. These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography if available. Furthermore, computational models can be used to calculate theoretical NMR and IR spectra, which can aid in the interpretation of experimental spectra. Studies on other purine derivatives have shown excellent correlation between computed and experimental NMR chemical shifts. researchgate.net For instance, in a study of 6-oxy purine derivatives, computational results were used to determine the most stable tautomeric form in both the gas phase and in solution. nih.gov

In-depth Analysis of 9H-Purine, 9-benzyl-6,8-dichloro- Remains Elusive in Scientific Literature

A thorough investigation into the scientific literature reveals a significant gap in the specific computational and theoretical analysis of the chemical compound 9H-Purine, 9-benzyl-6,8-dichloro- . While research exists on various other substituted purine derivatives, detailed studies focusing on the prediction of reactivity and conformational analysis for this particular molecule are not publicly available at this time.

Consequently, the generation of a detailed and scientifically accurate article subsection on the "Prediction of Reactivity and Conformational Analysis" for 9H-Purine, 9-benzyl-6,8-dichloro- is not feasible. Such an analysis would typically involve computational chemistry methods, such as Density Functional Theory (DFT) calculations, to determine key parameters that govern the molecule's behavior.

This type of research would provide valuable insights into:

Prediction of Reactivity: This involves identifying the most likely sites for electrophilic and nucleophilic attack by examining the molecule's electronic structure. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting how the molecule will interact with other reagents. Furthermore, electrostatic potential maps would visualize the charge distribution and highlight electron-rich and electron-poor regions susceptible to reaction. Bond dissociation energies would also be calculated to predict which bonds are most likely to break during a chemical reaction.

Conformational Analysis: This aspect of the research would focus on the three-dimensional arrangement of the atoms in the molecule and the energy associated with different spatial orientations. Specifically, for 9H-Purine, 9-benzyl-6,8-dichloro-, this would involve studying the rotation around the single bond connecting the benzyl group to the purine ring. Computational models would be used to determine the rotational energy barriers and identify the most stable conformations of the molecule. This information is critical for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

Without dedicated computational studies on 9H-Purine, 9-benzyl-6,8-dichloro-, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy. While data exists for related compounds such as 9-benzyl-2,6-dichloro-9H-purine, the difference in the positions of the chloro substituents (at C6 and C8 versus C2 and C6) would significantly alter the electronic distribution and steric hindrance, making direct extrapolation of their properties unreliable.

Therefore, until specific research is conducted and published, a detailed and authoritative account of the predicted reactivity and conformational landscape of 9H-Purine, 9-benzyl-6,8-dichloro- cannot be provided.

Investigation of Biological Activity and Molecular Mechanisms of Action for 9h Purine, 9 Benzyl 6,8 Dichloro Derivatives

Modulation of Enzymatic Activity by Purine (B94841) Derivatives

The purine ring system is a fundamental component of various endogenous molecules and serves as a versatile template for the design of enzyme inhibitors.

Enzyme Inhibition Studies: Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. While a wide range of heterocyclic compounds, including uracil (B121893) and acridine (B1665455) derivatives, have been investigated as AChE inhibitors, research has also extended to purine analogues. The core idea is that by blocking the enzyme, the breakdown of acetylcholine is prevented, thus enhancing cholinergic neurotransmission. Although direct studies on the acetylcholinesterase inhibitory activity of 9H-Purine, 9-benzyl-6,8-dichloro- are not prominent in the literature, the broader class of substituted purines continues to be an area of exploration for novel cholinesterase inhibitors.

Interaction with DNA Topoisomerase II and Implications for DNA Replication and Repair

DNA topoisomerase II is an essential enzyme that manages DNA topology by catalyzing the passage of a double-stranded DNA segment through a transient break in another. This function

Receptor Ligand Interactions and Signaling Pathway Modulation

Impact on Cell Growth and Survival Signaling Pathways

No specific studies detailing the impact of 9H-Purine, 9-benzyl-6,8-dichloro- on cell growth and survival signaling pathways were identified. Research on other substituted purine derivatives suggests that this class of compounds can influence various signaling cascades crucial for cell proliferation and survival. nih.govnih.gov For instance, some 2,6,9-trisubstituted purine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. semanticscholar.org However, without direct experimental evidence, the specific pathways modulated by 9H-Purine, 9-benzyl-6,8-dichloro- remain unknown.

Induction of Cell Death Mechanisms in Disease Models

Apoptosis Induction in Leukemic Cell Lines (e.g., Jurkat cells)

There is no direct evidence in the reviewed literature demonstrating that 9H-Purine, 9-benzyl-6,8-dichloro- induces apoptosis in Jurkat cells or other leukemic cell lines. However, the potential for purine analogues to induce apoptosis in leukemia cells is a recognized area of cancer research. haematologica.orgnih.gov For example, a study on 6-alkoxy purine analogs identified compounds that selectively induce apoptosis in Jurkat cells. researchgate.net These findings suggest that the purine scaffold is a viable starting point for the development of pro-apoptotic agents, though specific data for the 9-benzyl-6,8-dichloro- derivative is absent.

Radiosensitization in In Vitro Cancer Research Models

The potential of 9H-Purine, 9-benzyl-6,8-dichloro- to act as a radiosensitizer has not been reported in the available scientific literature. Radiosensitizers are compounds that enhance the efficacy of radiation therapy, and various chemical entities are being explored for this purpose. nih.govnih.gov The lack of studies on this specific purine derivative means its capacity to sensitize cancer cells to radiation remains an open area for investigation.

Structure-Activity Relationship (SAR) Studies of 9H-Purine, 9-benzyl-6,8-dichloro- Derivatives

Correlating Substitutions at C2, C6, and C8 with Biological Activity Profiles

Specific structure-activity relationship (SAR) studies for 9H-Purine, 9-benzyl-6,8-dichloro- are not available. General SAR studies on other purine derivatives have provided some insights. For instance, in a series of 2,6,9-trisubstituted purines, the nature of the substituent at the C6 position was found to be crucial for cytotoxic activity, with an arylpiperazinyl group being beneficial. semanticscholar.org Another study on 6,8,9-trisubstituted purine analogues highlighted the potential of a phenyl group at the C8 position for anticancer properties. haematologica.org However, these findings are not directly transferable to the 6,8-dichloro substitution pattern.

Investigating the Influence of the N9-Benzyl Moiety on Molecular Recognition and Efficacy

The N9-benzyl group is a common feature in various biologically active purine derivatives. researchgate.net Its presence is often associated with enhanced binding to target proteins and improved cellular uptake due to its lipophilic nature. In a study of 6,9-disubstituted purine analogues, compounds with a 9-benzyl group displayed promising cytotoxic activities against several cancer cell lines. researchgate.net This suggests that the N9-benzyl moiety in 9H-Purine, 9-benzyl-6,8-dichloro- could be a key determinant of its potential biological effects, though specific molecular recognition studies for this compound are lacking.

Analysis of Positional Isomerism on Bioactivity

The substitution pattern on the purine ring, particularly the location of the benzyl (B1604629) group, is a critical determinant of the biological effects of this class of compounds. Research into the immunoregulatory effects of N-benzylated guanine (B1146940) derivatives has provided valuable insights into the significance of the benzyl group's position, specifically comparing N9- and N7-isomers.

A comparative study on the effects of 9-benzyl-8-bromoguanine and its positional isomer, 7-benzyl-8-bromoguanine, on various cell lines revealed significant differences in their inhibitory potency. nih.gov These compounds were investigated for their impact on the proliferation of human T-cell leukemia (MOLT-4), human cutaneous T-cell lymphoma (HUT78), and normal human peripheral blood mononuclear cells (PBMC).

The research demonstrated that the N7-benzylated isomer, 7-benzyl-8-bromoguanine, was a markedly more potent inhibitor of cell proliferation across the tested cell lines compared to its N9-benzylated counterpart. nih.gov This highlights that even a seemingly subtle shift of the benzyl group from the N9 to the N7 position on the purine core can lead to a substantial enhancement of antiproliferative activity.

These findings suggest that the spatial orientation of the benzyl group in relation to the purine ring system is a key factor in the molecule's interaction with its biological targets. The differential activity between the N7 and N9 positional isomers could be attributed to several factors, including altered binding affinity to target enzymes or receptors, differences in cell membrane permeability, or variations in metabolic stability.

While direct studies on the positional isomerism of 9H-Purine, 9-benzyl-6,8-dichloro- are not extensively documented in the reviewed literature, the principles derived from the study of analogous N-benzylated purines provide a strong foundation for understanding the structure-activity relationships within this chemical family. The observed enhancement of bioactivity with the N7-benzyl substitution pattern suggests a promising avenue for the design of more potent purine-based therapeutic agents.

The following interactive data table summarizes the comparative antiproliferative activity of the N9- and N7-benzyl-8-bromoguanine isomers.

CompoundIsomer PositionCell LineObserved EffectRelative Potency
9-benzyl-8-bromoguanineN9-benzylMOLT-4 (T-cell leukemia)Suppressed proliferationLess potent
7-benzyl-8-bromoguanineN7-benzylMOLT-4 (T-cell leukemia)Suppressed proliferationSignificantly more potent nih.gov
9-benzyl-8-bromoguanineN9-benzylHUT78 (T-cell lymphoma)Suppressed proliferationLess potent
7-benzyl-8-bromoguanineN7-benzylHUT78 (T-cell lymphoma)Suppressed proliferationSignificantly more potent nih.gov
9-benzyl-8-bromoguanineN9-benzylPBMC (Peripheral blood mononuclear cells)Suppressed proliferationLess potent
7-benzyl-8-bromoguanineN7-benzylPBMC (Peripheral blood mononuclear cells)Suppressed proliferationSignificantly more potent nih.gov

Advanced Research Applications and Future Directions for 9h Purine, 9 Benzyl 6,8 Dichloro

Development of 9H-Purine, 9-benzyl-6,8-dichloro- Based Chemical Probes and Biological Ligands

The development of chemical probes is essential for dissecting complex biological pathways. The unique structural features of 9H-Purine, 9-benzyl-6,8-dichloro- make it an attractive scaffold for creating such probes. The dichloro substitutions at the C6 and C8 positions offer versatile handles for further chemical modification, allowing for the introduction of reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins.

For instance, the interaction of 6-phenyl substituted 9H-purines with bromodomains, such as BRD9, highlights the potential of this class of compounds as specific biological ligands. mdpi.com A notable example is the development of a covalent probe for bromodomains where a dichlorotriazine reactive group was incorporated to selectively label lysine (B10760008) residues. mdpi.com Similarly, 9H-Purine, 9-benzyl-6,8-dichloro- could be functionalized to create probes for identifying novel protein-protein interactions or for mapping the active sites of enzymes. The benzyl (B1604629) group at the N9 position can also be modified to enhance binding affinity and selectivity for a particular biological target.

An illustrative example of how purine (B94841) derivatives are developed as chemical probes is shown in the table below, detailing the properties of a probe developed from a related purine scaffold.

Probe CharacteristicDescription
Scaffold 6-phenyl substituted 9H-purine
Target Bromodomain-containing protein 9 (BRD9)
Probe Type Covalent Chemical Probe
Reactive Group Dichlorotriazine
Significance Enables selective labeling and identification of bromodomain interactions. mdpi.com

Rational Design and Synthesis of Diverse Purine Derivative Libraries for High-Throughput Screening

The creation of diverse chemical libraries is a cornerstone of modern drug discovery. The 9H-Purine, 9-benzyl-6,8-dichloro- scaffold is an ideal starting point for generating a library of related compounds for high-throughput screening (HTS). The reactivity of the chlorine atoms at C6 and C8 allows for the introduction of a wide variety of substituents through nucleophilic substitution reactions.

A rational design approach would involve creating a library with diverse chemical properties by introducing a range of functional groups. For example, substituting the chlorine atoms with different amines, thiols, or alcohols would generate a library of compounds with varying hydrogen bonding capabilities, steric profiles, and electronic properties. This diversity increases the probability of identifying "hits" against a wide range of biological targets.

The synthesis of a library of 6,8,9-poly-substituted purines has been successfully achieved, demonstrating the feasibility of this approach. nih.gov These libraries have been instrumental in identifying compounds with antiproliferative activity against leukemia cell lines. nih.gov A similar strategy applied to 9H-Purine, 9-benzyl-6,8-dichloro- could yield novel therapeutic candidates for various diseases.

Below is a hypothetical design for a purine derivative library based on the 9H-Purine, 9-benzyl-6,8-dichloro- scaffold.

PositionModification StrategyExample Substituents
C6 Nucleophilic aromatic substitutionAnilines, piperazines, alkoxides
C8 Nucleophilic aromatic substitution or cross-couplingAryl groups, alkylamines, heterocycles
N9-benzyl Modification of the benzyl ringIntroduction of electron-donating or -withdrawing groups

Computational Drug Discovery and In Silico Screening for Novel Biological Targets

Computational methods are increasingly used to predict the biological targets of novel compounds and to guide the design of more potent and selective molecules. For 9H-Purine, 9-benzyl-6,8-dichloro-, in silico screening can be a powerful tool to identify potential protein targets. Docking studies can be performed against a wide range of protein structures, particularly those with known purine-binding sites, such as kinases, polymerases, and G-protein coupled receptors.

The purine nucleus is a known "privileged scaffold" in medicinal chemistry, with numerous derivatives acting as kinase inhibitors. imtm.cz For example, 2,6,9-trisubstituted purines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression. imtm.cz Computational modeling can help to predict the binding mode of 9H-Purine, 9-benzyl-6,8-dichloro- within the ATP-binding pocket of various kinases, guiding the synthesis of analogs with improved inhibitory activity.

A study on 2,9-disubstituted-6-morpholino purine derivatives utilized virtual screening to identify selective inhibitors of PI3K isoforms, demonstrating the power of computational approaches in purine-based drug design. mdpi.com

Emerging Methodologies in Purine Chemistry and Their Applicability to 9H-Purine, 9-benzyl-6,8-dichloro- Research

Recent advances in synthetic organic chemistry offer exciting new ways to modify the purine scaffold. Methodologies such as C-H activation, photoredox catalysis, and flow chemistry can be applied to the synthesis and diversification of 9H-Purine, 9-benzyl-6,8-dichloro- derivatives.

For instance, palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds at the C6 and C8 positions, allowing for the synthesis of complex, poly-substituted purines that would be difficult to access through traditional methods. beilstein-journals.org Dual photoredox/nickel catalysis has also emerged as a method for the functionalization of nucleoside derivatives, which could be adapted for the modification of the purine core. acs.org These modern synthetic techniques can accelerate the generation of diverse libraries and facilitate the rapid optimization of lead compounds.

Unexplored Research Avenues and Potential Future Contributions of 9H-Purine, 9-benzyl-6,8-dichloro- in Chemical Biology and Medicinal Chemistry

While the direct biological activity of 9H-Purine, 9-benzyl-6,8-dichloro- is not yet extensively documented, its structural features suggest several promising, unexplored research avenues. The combination of a bulky, hydrophobic benzyl group at N9 and reactive chloro-substituents at C6 and C8 distinguishes it from many well-studied purine derivatives.

One potential area of investigation is its activity against parasites. Purine salvage is essential for many protozoan parasites, making enzymes in this pathway attractive drug targets. The unique substitution pattern of 9H-Purine, 9-benzyl-6,8-dichloro- may confer selectivity for parasitic enzymes over their human counterparts.

Furthermore, the development of 6,8,9-trisubstituted purine analogs has shown promise in yielding compounds with potent cytotoxic activity against various cancer cell lines, including liver, colon, and breast cancer. nih.gov This suggests that libraries derived from 9H-Purine, 9-benzyl-6,8-dichloro- could be a fruitful source of novel anticancer agents. The exploration of its potential as an inhibitor of kinases, such as Death-Associated Protein Kinase 1 (DAPK-1), which has been linked to apoptosis, also presents an exciting future direction. nih.gov

The continued exploration of this and related purine scaffolds will undoubtedly lead to the discovery of new chemical probes to unravel biological processes and novel therapeutic agents to address unmet medical needs.

Q & A

Q. What are the common synthetic routes for preparing 9-benzyl-6,8-dichloro-9H-purine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, chlorination of precursor purines using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions is a standard approach . Key parameters to optimize include:
  • Temperature : Elevated temperatures (80–110°C) improve chlorination efficiency.
  • Solvent : Polar aprotic solvents like 1-butanol or DMF enhance reaction rates .
  • Catalysts : Bases such as DIPEA (diisopropylethylamine) can stabilize intermediates and reduce side reactions .
    Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using mass spectrometry (ESI-MS) .

Q. How can researchers characterize the structural and electronic properties of 9-benzyl-6,8-dichloro-9H-purine?

  • Methodological Answer : Use a combination of:
  • Spectroscopy :
  • IR : Identify functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹) .
  • NMR : Assign benzyl protons (δ 4.5–5.5 ppm for CH₂) and aromatic protons (δ 7.2–8.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • Thermochemical Analysis : NIST data on ionization energy (~9.5 eV) can guide stability assessments .

Q. What biological activity hypotheses are plausible for this compound based on purine analogs?

  • Methodological Answer : Purine derivatives often exhibit phosphodiesterase (PDE) inhibition or kinase modulation. Design assays to:
  • PDE Inhibition : Measure cAMP/cGMP levels in cell lysates using ELISA .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assays .
    Note : Structure-activity relationships (SARs) for substituents (e.g., Cl vs. CH₃) should be prioritized .

Q. How does the solubility profile of 9-benzyl-6,8-dichloro-9H-purine influence experimental design?

  • Methodological Answer :
  • Solvent Selection : Use DMSO for stock solutions (high solubility) and dilute in aqueous buffers (≤5% DMSO) for bioassays.
  • Partition Coefficients : Estimate logP via HPLC retention times or computational tools (e.g., ChemAxon) .

Q. What stability challenges arise during storage and handling?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of Cl substituents under humid conditions.
  • Mitigation : Store at −20°C in desiccated, amber vials. Confirm stability via periodic LC-MS analysis .

Advanced Research Questions

Q. How can reaction mechanisms for substitution at the 6- and 8-positions be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Compare rates of Cl substitution with nucleophiles (e.g., NH₃, amines) under varying pH .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways .
    Key Insight : Steric hindrance from the benzyl group may favor substitution at the 6-position over the 8-position .

Q. How should researchers address contradictions in reported synthetic yields for similar dichloropurines?

  • Methodological Answer :
  • Meta-Analysis : Compare protocols from [15] (80% yield with urea/DMF) and [2] (lower yields under non-polar conditions).
  • Controlled Replication : Systematically vary solvents, catalysts, and temperatures to identify critical variables .

Q. What strategies improve regioselectivity in purine functionalization?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic attacks .
  • Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps .

Q. Which advanced analytical techniques resolve ambiguities in structural isomerism?

  • Methodological Answer :
  • X-ray Crystallography : Confirm absolute configuration and packing motifs.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Differentiate isomers via retention indices and fragmentation patterns .

Q. How can experimental design minimize batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., reaction time, stoichiometry) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Interpretation and Reporting

Q. How should researchers validate conflicting bioactivity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays in triplicate with blinded controls.
  • Orthogonal Assays : Confirm PDE inhibition via both enzymatic and cell-based readouts .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SARs)?

  • Methodological Answer :
  • Multivariate Regression : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity .
  • Cluster Analysis : Group compounds by electronic/steric profiles to identify trends .

Safety and Compliance

Q. What safety protocols are critical when handling chlorinated purines?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize residual chlorinating agents (e.g., SOCl₂) with ice-cold NaOH before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.